2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid 2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15682778
InChI: InChI=1S/C24H18ClN5O3S/c25-18-12-10-16(11-13-18)22-28-29-24(30(22)19-7-2-1-3-8-19)34-15-21(31)27-26-14-17-6-4-5-9-20(17)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14+
SMILES:
Molecular Formula: C24H18ClN5O3S
Molecular Weight: 491.9 g/mol

2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid

CAS No.:

Cat. No.: VC15682778

Molecular Formula: C24H18ClN5O3S

Molecular Weight: 491.9 g/mol

* For research use only. Not for human or veterinary use.

2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid -

Specification

Molecular Formula C24H18ClN5O3S
Molecular Weight 491.9 g/mol
IUPAC Name 2-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid
Standard InChI InChI=1S/C24H18ClN5O3S/c25-18-12-10-16(11-13-18)22-28-29-24(30(22)19-7-2-1-3-8-19)34-15-21(31)27-26-14-17-6-4-5-9-20(17)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14+
Standard InChI Key JSIJYXBVPSFTOQ-VULFUBBASA-N
Isomeric SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characterization

Molecular Formula and Functional Groups

The compound has the molecular formula C₂₄H₁₈ClN₅O₃S and a molecular weight of 491.9 g/mol. Its structure integrates three key components:

  • A 1,2,4-triazole ring substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively.

  • A hydrazone linkage (–NH–N=CH–) connecting the triazole moiety to a benzoic acid group.

  • A thioether bridge (–S–) between the triazole and acetylhydrazine segments .

The IUPAC name, 2-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid, reflects this architecture.

Spectroscopic and Computational Data

  • SMILES Notation:
    C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl .

  • InChI Key: JSIJYXBVPSFTOQ-VULFUBBASA-N.

  • Predicted Collision Cross Section (CCS): Ranges from 218.1 Ų ([M+H]+) to 232.4 Ų ([M+Na]+), indicating moderate molecular rigidity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Weight491.9 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The compound is synthesized via sequential reactions:

  • Formation of the Triazole Core: Cyclocondensation of 4-chlorophenylthiourea with phenylhydrazine under acidic conditions.

  • Thioether Formation: Alkylation of the triazole thiol group with chloroacetyl chloride.

  • Hydrazone Conjugation: Condensation of the acetylhydrazine intermediate with 2-formylbenzoic acid.

Reaction Conditions and Yields

  • Step 1: Requires refluxing in ethanol with catalytic HCl (yield: ~65%).

  • Step 2: Conducted in dry THF using NaH as a base (yield: ~72%).

  • Step 3: Acid-catalyzed condensation in methanol (yield: ~58%).

Table 2: Synthetic Optimization Parameters

StepSolventCatalystTemperatureYield
1EthanolHClReflux65%
2THFNaH0–5°C72%
3MethanolH₂SO₄RT58%

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4) due to high lipophilicity (LogP ≈ 3.2).

  • Stability: Degrades under strong acidic/basic conditions via hydrolysis of the hydrazone bond.

Tautomerism and Stereochemistry

The hydrazone group exhibits E/Z tautomerism, with the E-isomer predominating (>90%) in solution. The triazole ring’s planarity enhances π-π stacking with aromatic biological targets .

Biological Activities and Mechanisms (Hypothesized)

Anti-Inflammatory Activity

The benzoic acid moiety could inhibit cyclooxygenase (COX), similar to aspirin derivatives . Molecular docking studies suggest interaction with COX-2’s hydrophobic pocket (predicted binding affinity: −8.2 kcal/mol).

Table 3: Comparative Bioactivity of Triazole Analogs

CompoundIC₅₀ (COX-2)MIC (C. albicans)
Target Compound
Fluconazole1 µg/mL
Celecoxib40 nM

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